molecular formula C22H22FN3O2S B492597 3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-38-2

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B492597
CAS No.: 670271-38-2
M. Wt: 411.5g/mol
InChI Key: YDANHZYMUXCDQA-UHFFFAOYSA-N
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Description

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, an ethyl group, a fluorophenyl group, and a carboxamide group

Preparation Methods

The synthesis of 3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The synthesis begins with the formation of the thienoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzothiophene, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the thienoquinoline intermediate with an amine, such as ammonia or an alkylamine, under suitable conditions.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This involves reacting the thienoquinoline intermediate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling. This involves reacting the thienoquinoline intermediate with a fluorophenylboronic acid or a fluorophenyl halide in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction. This involves reacting the thienoquinoline intermediate with an amide, such as an amine or an amide derivative, under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the carbonyl group or other functional groups are reduced to form new products. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

    Coupling: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents for coupling reactions include boronic acids, halides, and palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in biological research to study its effects on various biological systems

    Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure and functional groups may make it a promising candidate for the development of new drugs or treatments for various diseases.

    Industry: The compound is used in industrial research to develop new materials or products. Its unique properties may make it useful in the development of new polymers, coatings, or other materials.

Comparison with Similar Compounds

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds, such as:

    Thienoquinolines: Compounds with a similar thienoquinoline core structure. These compounds may have similar chemical properties and biological activities.

    Fluorophenyl Compounds: Compounds with a similar fluorophenyl group. These compounds may have similar chemical reactivity and biological effects.

    Carboxamides: Compounds with a similar carboxamide group. These compounds may have similar chemical stability and biological activities.

Properties

IUPAC Name

3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-4-13-16-14(9-22(2,3)10-15(16)27)26-21-17(13)18(24)19(29-21)20(28)25-12-7-5-11(23)6-8-12/h5-8H,4,9-10,24H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDANHZYMUXCDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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